molecular formula C14H20N2O3 B14590165 3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one CAS No. 61532-28-3

3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one

Cat. No.: B14590165
CAS No.: 61532-28-3
M. Wt: 264.32 g/mol
InChI Key: KBZOIWPKYHFQKD-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one is a complex organic compound characterized by its unique structure, which includes methoxy groups and a methylphenyl group attached to an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylphenyl isocyanate with 3,5-dimethoxy-4,4-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

61532-28-3

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3,5-dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one

InChI

InChI=1S/C14H20N2O3/c1-10-6-8-11(9-7-10)15-12(18-4)14(2,3)16(19-5)13(15)17/h6-9,12H,1-5H3

InChI Key

KBZOIWPKYHFQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(N(C2=O)OC)(C)C)OC

Origin of Product

United States

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